N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine
CAS No.:
Cat. No.: VC15671532
Molecular Formula: C16H17BrClN3S
Molecular Weight: 398.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17BrClN3S |
|---|---|
| Molecular Weight | 398.7 g/mol |
| IUPAC Name | (E)-1-(5-bromothiophen-2-yl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
| Standard InChI | InChI=1S/C16H17BrClN3S/c17-16-6-5-14(22-16)11-19-21-9-7-20(8-10-21)12-13-3-1-2-4-15(13)18/h1-6,11H,7-10,12H2/b19-11+ |
| Standard InChI Key | JCUMWNRTXGLVBA-YBFXNURJSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(S3)Br |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(S3)Br |
Introduction
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene ring, a piperazine moiety, and various functional groups that contribute to its reactivity and biological activity.
Key Structural Features:
-
Thiophene Ring: Provides aromaticity and contributes to the compound's stability and reactivity.
-
Piperazine Moiety: Known for its role in enhancing biological activity, particularly in pharmacological applications.
-
Bromine and Chlorine Substituents: Enhance the compound's chemical reactivity and potential biological interactions.
Synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine
The synthesis of this compound typically involves condensation reactions. A common method includes reacting 5-bromothiophene-2-carboxaldehyde with a piperazine derivative in the presence of an acid catalyst. This reaction leads to the formation of a hydrazone intermediate, which can be further modified to yield the desired amine product.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesis or procurement of 5-bromothiophene-2-carboxaldehyde and the appropriate piperazine derivative.
-
Condensation Reaction: Reaction of the aldehyde with the piperazine derivative in the presence of an acid catalyst to form the hydrazone intermediate.
-
Modification to Amine Product: Further chemical modifications to convert the hydrazone into the final amine product.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
-
Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.
Biological Activity and Potential Applications
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine exhibits potential in medicinal chemistry due to its unique structural features. Compounds with similar structures have shown promise in various biological activities, including antimicrobial and anticancer properties .
Potential Applications:
-
Pharmacology: The compound's structural features suggest potential applications in drug development, particularly in targeting specific biological pathways.
-
Medicinal Chemistry: Its reactivity and interaction with biological targets make it a candidate for further research in therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Triazole and Thiophene Moieties | Potential Antimicrobial and Anticancer Activities |
| N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Triazole and Thiophene with Tert-Butyl Substituent | Potential in Medicinal Chemistry |
| N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine | Thiophene and Piperazine Moieties | Potential in Pharmacology and Medicinal Chemistry |
Future Directions:
-
Biological Assays: Conducting in vitro and in vivo studies to assess the compound's efficacy and safety.
-
Structural Modifications: Exploring modifications to enhance biological activity or reduce potential side effects.
-
Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume